3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid
Description
Properties
IUPAC Name |
3-(N-acetyl-3,4-dichloroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-7(15)14(5-4-11(16)17)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZDILRBKJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carbodiimide-Mediated Coupling
The most straightforward approach involves coupling 3,4-dichloroaniline with 3-acetamidopropanoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This method activates the carboxylic acid moiety of 3-acetamidopropanoic acid, enabling nucleophilic attack by the aniline’s amine group.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Catalyst: 4-Dimethylaminopyridine (DMAP) to suppress racemization.
- Temperature: 0–5°C during activation, followed by stirring at 25°C for 12–24 hours.
Yield Optimization
- Excess 3,4-dichloroaniline (1.2 equiv) improves conversion, with yields reaching 78–82% after silica gel chromatography. Side products include unreacted acid and N-acylurea adducts, mitigated by rigorous solvent drying.
Schotten-Baumann Acylation in Biphasic Systems
This classical method employs acyl chlorides for rapid amide bond formation. 3-Acetamidopropanoyl chloride is synthesized in situ from 3-acetamidopropanoic acid and thionyl chloride, then reacted with 3,4-dichloroaniline under biphasic conditions.
Key Steps
- Acyl Chloride Synthesis:
- 3-Acetamidopropanoic acid (1 equiv) reacts with SOCl₂ (1.5 equiv) in anhydrous THF at 40°C for 3 hours.
- Excess SOCl₂ is removed via distillation under reduced pressure.
- Amidation:
Advantages
- Avoids carbodiimide side reactions.
- Scalable for industrial production.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A one-pot protocol combines 3,4-dichloroaniline, 3-acetamidopropanoic acid, and propylphosphonic anhydride (T3P®) in acetonitrile.
Optimized Parameters
- Power: 150 W, pulsed irradiation.
- Temperature: 80°C for 20 minutes.
- Yield: 85–88% with >95% purity by HPLC.
Mechanistic Insight
Microwave dielectric heating enhances molecular collision frequency, promoting rapid activation of the carboxylic acid. T3P® acts as both coupling agent and dehydrating agent, minimizing side reactions.
Enzymatic Catalysis Using Lipases
Sustainable approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation in non-aqueous media. This method avoids harsh reagents and operates under mild conditions.
Procedure
- 3-Acetamidopropanoic acid (1 equiv) and 3,4-dichloroaniline (1.05 equiv) are dissolved in tert-amyl alcohol.
- Novozym 435 (10 wt%) is added, and the mixture is stirred at 37°C for 48 hours.
- Yield: 60–65%, with enzyme recyclability up to five cycles without significant loss of activity.
Limitations
- Longer reaction times compared to chemical methods.
- Substrate specificity limits broad applicability.
Solid-Phase Synthesis for High-Throughput Production
Functionalized Wang resin enables iterative synthesis, ideal for generating derivatives. The resin-bound 3-acetamidopropanoic acid is treated with 3,4-dichloroaniline in the presence of HOBt/EDC, followed by cleavage with trifluoroacetic acid.
Advantages
- Automated platforms achieve 90–95% purity.
- Scalable for combinatorial libraries.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Carbodiimide Coupling | 82 | 98 | High reproducibility | Costly reagents |
| Schotten-Baumann | 70 | 95 | Scalability | Requires hazardous acyl chlorides |
| Microwave | 88 | 99 | Rapid synthesis | Specialized equipment needed |
| Enzymatic | 65 | 97 | Eco-friendly | Slow reaction kinetics |
| Solid-Phase | 90 | 99 | High-throughput compatibility | Resin cost and complexity |
Chemical Reactions Analysis
Types of Reactions
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted anilines.
Scientific Research Applications
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-[N-(3,4-Dichlorophenyl)acetamido]propanoic Acid and Analogs
Spectroscopic Characterization
While NMR data for the target compound are unavailable, and suggest that:
Biological Activity
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid, also known as a derivative of acetamido propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group, which is believed to enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : 277.13 g/mol
- IUPAC Name : this compound
The presence of two chlorine atoms on the phenyl ring significantly influences the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The dichloro substitution is hypothesized to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus (MRSA) | 16 | |
| N-2,5-Dimethylphenylthioureido Acid Derivatives | E. faecium (VRE) | 32 | |
| Phenoxyacetamide Scaffold | Pseudomonas aeruginosa | 0.8 |
The compound demonstrated an MIC of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | |
| Thiazole Derivative | A549 | 56.9 | |
| Indol-3-yl Substituted Compound | A549 | 35.0 |
The compound reduced Caco-2 cell viability significantly (p < 0.001), suggesting it may induce apoptosis or inhibit cell cycle progression in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt ribosomal function in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial disruption.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various acetamido derivatives, including our compound of interest. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Studies : In vitro studies using Caco-2 and A549 cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
